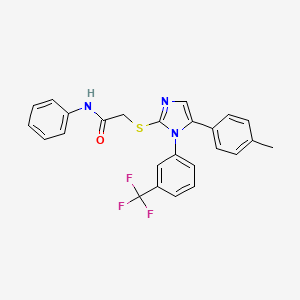

N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

- A 1H-imidazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a p-tolyl (4-methylphenyl) group.

- A thioether linkage connecting the imidazole to an acetamide moiety, which is further substituted with a phenyl group.

- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the p-tolyl group contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3OS/c1-17-10-12-18(13-11-17)22-15-29-24(33-16-23(32)30-20-7-3-2-4-8-20)31(22)21-9-5-6-19(14-21)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBXDURCUUPWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide generally begins with the preparation of intermediate compounds. A typical synthetic route may involve:

Formation of the Imidazole Core: Condensation reactions involving substituted benzenes and nitriles.

Thioether Formation: Reacting the imidazole intermediate with thioacetic acid.

Phenyl Substitution: Using aromatic substitution reactions to attach the phenyl groups.

The reaction conditions usually require controlled temperatures, catalysts such as Lewis acids or bases, and solvents that support nucleophilic or electrophilic substitution.

Industrial Production Methods: Industrial-scale production involves optimizing the reaction parameters to maximize yield and purity. This often includes:

Continuous flow reactors for large-scale synthesis.

Use of high-purity reagents and catalysts to minimize by-products.

Post-reaction purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is known to undergo various chemical reactions:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: Aromatic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts like palladium or nickel in hydrogenation reactions.

Substitution: Electrophiles such as alkyl halides for alkylation reactions.

Major Products: The major products from these reactions often retain the core structure, with modifications mainly at the phenyl and imidazole rings. This includes derivatives like sulfoxides and alkylated imidazoles.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is its potential as an enzyme inhibitor. Studies have shown that derivatives of imidazole can inhibit carbonic anhydrase isoenzymes, which play critical roles in physiological processes such as acid-base balance and respiration.

In particular, research has demonstrated that this compound exhibits strong inhibition against carbonic anhydrase isoenzymes 1 and 11, with a Ki value around 4 nM. This indicates a higher potency compared to established inhibitors like acetazolamide, which has a Ki value of approximately 250 nM. The implications of this activity suggest potential therapeutic applications in conditions such as glaucoma, epilepsy, and cancer where carbonic anhydrase activity is implicated.

| Compound | Ki Value (nM) | Cytotoxicity Level |

|---|---|---|

| Acetazolamide | 250 | Moderate |

| N-phenyl derivative | 4 | Low |

Anticancer Activity

Another significant application lies in its anticancer properties. Research into similar compounds has indicated that they can induce apoptosis in various cancer cell lines while exhibiting low toxicity to normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.

For instance, studies have shown that imidazole derivatives can trigger apoptotic pathways in cancer cells without affecting healthy cells significantly. This characteristic makes this compound a promising candidate for further investigation in anticancer drug development.

Study 1: Enzyme Inhibition

A study focused on synthesizing and evaluating various imidazole derivatives highlighted the potent inhibition of carbonic anhydrase by N-phenyl derivatives. The results suggest that this compound could be developed into a therapeutic agent targeting diseases influenced by carbonic anhydrase activity.

Study 2: Anticancer Potential

Another research project explored the anticancer effects of imidazole derivatives similar to this compound. The findings indicated that these compounds could effectively induce apoptosis in cancer cell lines while maintaining a favorable safety profile.

Mechanism of Action

Effect Mechanism: The compound exerts its effects primarily through interactions with enzymes or receptors, influencing biochemical pathways.

Molecular Targets: N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide targets include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to specific cellular receptors, altering cell signaling processes.

Comparison with Similar Compounds

Structural Analog: 2-((5-(4-Fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 3, )

Key Similarities :

- Shared imidazole-thioacetamide backbone.

- Substitutions at positions 1 and 5 of the imidazole ring.

Key Differences :

- Position 1 substituent : Phenyl in Compound 3 vs. 3-(trifluoromethyl)phenyl in the target compound. The -CF₃ group increases electron-withdrawing effects and lipophilicity.

- Position 5 substituent : 4-Fluorophenyl in Compound 3 vs. p-tolyl in the target. Fluorine introduces electronegativity, while methyl enhances hydrophobicity.

- Acetamide substitution : N-thiazol-2-yl in Compound 3 vs. N-phenyl in the target. Thiazole may enable hydrogen bonding, whereas phenyl favors π-π interactions.

Synthetic Comparison :

Both compounds are synthesized via nucleophilic substitution between imidazole-2-thiols and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃) .

Structural Analog: 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide ()

Key Similarities :

- Acetamide-thioether linkage and trifluoromethylphenyl substitution.

Key Differences :

- Core heterocycle: Benzimidazole (fused benzene-imidazole) in vs. standalone imidazole in the target.

- Substituent at position 5 : Methoxy (-OCH₃) in vs. p-tolyl in the target. Methoxy groups improve solubility via polarity but reduce lipophilicity.

Functional Implications :

Benzimidazole derivatives often show broader antimicrobial activity, while imidazole analogs may prioritize kinase selectivity .

Structural Analog: Phenoxymethylbenzoimidazole-Triazole-Thiazole Acetamides ()

Key Similarities :

- Use of acetamide linkers and aromatic substituents (e.g., 4-bromophenyl, 4-fluorophenyl).

Key Differences :

- Heterocyclic complexity : Triazole and thiazole rings in vs. imidazole in the target. Triazoles enhance metabolic stability, while thiazoles contribute to hydrogen-bonding networks.

- Substituent diversity : Bromo and methoxy groups in vs. methyl and -CF₃ in the target. Halogens (Br, F) may enable halogen bonding, whereas -CF₃ provides steric bulk.

Biological Relevance :

Compounds with triazole-thiazole motifs (e.g., 9c, 9g) demonstrate superior docking scores in enzyme inhibition studies, suggesting that heterocyclic diversity significantly impacts target affinity .

Comparative Data Table

Research Findings and Implications

- Substituent Effects : The -CF₃ group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to halogenated analogs (e.g., 4-fluorophenyl in Compound 3) .

- Heterocyclic Influence : Imidazole cores offer synthetic versatility, whereas benzimidazoles () may improve thermal stability in polymer applications .

- Synthetic Flexibility : The acetamide-thioether linkage is a common motif for modular synthesis, enabling rapid derivatization with aryl or heteroaryl groups .

Biological Activity

N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, with CAS number 1226432-78-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C25H20F3N3OS |

| Molecular Weight | 467.5 g/mol |

| Structure | Chemical Structure |

The compound's biological activity is largely attributed to its interaction with specific cellular targets. The imidazole ring in its structure suggests potential interactions with various enzymes and receptors, particularly in the context of anticancer and antiviral activities.

Research indicates that similar compounds containing imidazole moieties exhibit inhibitory effects on key enzymes involved in cancer cell proliferation and viral replication. For instance, derivatives of imidazole have been shown to inhibit the activity of NS5B RNA polymerase in hepatitis C virus (HCV), which is crucial for viral replication .

Biological Activity

-

Anticancer Activity :

- Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by modulating pathways involving p21-activated kinases (PAKs). These kinases are essential for cell motility and proliferation, and their inhibition can lead to reduced tumor growth .

- In vitro studies have shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines, indicating a promising anticancer profile.

-

Antiviral Activity :

- The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections. For example, certain thiazolidinone derivatives have been reported to inhibit HCV replication effectively .

- The mechanism often involves blocking viral polymerases or other essential viral proteins, leading to reduced viral load in infected cells.

Case Study 1: Anticancer Efficacy

In a study involving human thyroid cancer cell lines, compounds structurally related to this compound exhibited significant antiproliferative effects. The inhibition of PAK phosphorylation was noted at lower concentrations than those required for AKT phosphorylation inhibition, suggesting a targeted approach to disrupt cancer cell signaling pathways .

Case Study 2: Antiviral Potential

Another study focused on the antiviral properties of imidazole derivatives revealed that at concentrations ranging from 10–100 μg/mL, certain compounds could effectively block the proliferation of HCV RNA strands. This highlights the potential of this compound as a candidate for further antiviral research .

Q & A

Q. What are the standard synthetic routes for synthesizing N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide derivatives?

The synthesis typically involves nucleophilic substitution or 1,3-dipolar cycloaddition reactions. For example, imidazole-thiol intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) react with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form thioether linkages . Copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-BuOH-H₂O) is also employed for triazole-containing analogs via azide-alkyne cycloaddition . Reaction progress is monitored by TLC (hexane:ethyl acetate = 8:2), followed by extraction, washing with brine, drying (Na₂SO₄), and recrystallization (ethanol) .

Q. How can spectroscopic techniques (IR, NMR, HRMS) confirm the structure of this compound?

- IR Spectroscopy : Key peaks include N-H stretches (~3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹). Nitro groups exhibit asymmetric stretches (~1500–1535 cm⁻¹) .

- ¹H/¹³C NMR : Diagnostic signals include aromatic protons (δ 7.2–8.6 ppm), triazole/imidazole protons (δ 5.3–5.5 ppm for CH₂ groups), and amide NH (δ ~10.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and trifluoromethyl groups (δ ~125 ppm for CF₃) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence biological activity or binding affinity?

Substituent effects are studied via structure-activity relationship (SAR) analysis. For example:

- Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance electrophilic interactions, improving COX-2 inhibition .

- Fluorine or trifluoromethyl groups increase metabolic stability and membrane permeability due to lipophilicity .

- Docking studies (e.g., with acetylcholinesterase) reveal that bulky substituents (e.g., p-tolyl) may sterically hinder binding, while flexible linkers (e.g., thioacetamide) improve fit .

Q. What strategies optimize reaction yields during imidazole-thioacetamide coupling?

- Catalyst selection : Copper acetate (10 mol%) in tert-BuOH-H₂O (3:1) enhances regioselectivity in cycloaddition reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aryl intermediates, while aqueous mixtures facilitate phase separation .

- Base strength : K₂CO₃ is preferred over weaker bases for deprotonating thiols without side reactions .

- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates (e.g., nitro-substituted acetamides) .

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Contradictions often arise from solvent effects (DMSO vs. CDCl₃) or tautomerism in imidazole rings. To resolve:

- Compare data under identical conditions (solvent, temperature).

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Validate via X-ray crystallography, as seen in studies of analogous imidazole derivatives .

Methodological Considerations

Q. How to design experiments for analyzing metabolic stability of this compound?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP enzyme inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess isoform-specific interactions .

- Structural modifications : Introduce deuterium or fluorine at metabolically labile sites (e.g., benzylic positions) to enhance stability .

Q. What computational methods predict binding modes with target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., with COX-1/2). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen bond occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.